molecular formula C8H12N2 B13961525 2-Methyl-3-(pyrrolidin-1-yl)prop-2-enenitrile CAS No. 57988-66-6

2-Methyl-3-(pyrrolidin-1-yl)prop-2-enenitrile

Cat. No.: B13961525
CAS No.: 57988-66-6
M. Wt: 136.19 g/mol
InChI Key: XKAYNXMZBYIECI-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyrrolidin-1-yl)prop-2-enenitrile is an organic compound that features a pyrrolidine ring attached to a prop-2-enenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyrrolidin-1-yl)prop-2-enenitrile typically involves the reaction of 2-methyl-3-bromoprop-2-enenitrile with pyrrolidine under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyrrolidin-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Reduced amines or alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

2-Methyl-3-(pyrrolidin-1-yl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyrrolidin-1-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Similar structure but with a different functional group.

    Pyrrolidine: A simpler structure without the nitrile group.

    3-Iodopyrroles: Contains an iodine atom, offering different reactivity and applications.

Uniqueness

2-Methyl-3-(pyrrolidin-1-yl)prop-2-enenitrile is unique due to its combination of a pyrrolidine ring and a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

CAS No.

57988-66-6

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-methyl-3-pyrrolidin-1-ylprop-2-enenitrile

InChI

InChI=1S/C8H12N2/c1-8(6-9)7-10-4-2-3-5-10/h7H,2-5H2,1H3

InChI Key

XKAYNXMZBYIECI-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCCC1)C#N

Origin of Product

United States

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